(tert-Butylthio)acetic acid

Catalog No.
S704671
CAS No.
24310-22-3
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(tert-Butylthio)acetic acid

CAS Number

24310-22-3

Product Name

(tert-Butylthio)acetic acid

IUPAC Name

2-tert-butylsulfanylacetic acid

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)

InChI Key

JXOAXKCHGMRTGL-UHFFFAOYSA-N

SMILES

CC(C)(C)SCC(=O)O

Canonical SMILES

CC(C)(C)SCC(=O)O

(tert-Butylthio)acetic acid is a sulfur-containing organic compound characterized by the presence of a tert-butylthio group attached to an acetic acid moiety. It is typically a white crystalline solid, soluble in water, ethanol, and acetone, with a melting point of approximately 130-135°C and a boiling point around 260°C. The compound exhibits stability under normal conditions but may decompose in acidic or basic environments. The acidic dissociation constant (pKa) of (tert-Butylthio)acetic acid is about 4.4, indicating its weak acidic nature .

  • Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxylic acid group can be reduced to yield corresponding alcohols or aldehydes.
  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

These reactions expand the potential applications of (tert-Butylthio)acetic acid in organic synthesis and medicinal chemistry.

Research indicates that (tert-Butylthio)acetic acid exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor and for its interactions with various biological receptors. Its unique structure may enhance its lipophilicity, facilitating better membrane penetration and biological activity. Studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents .

Several synthesis methods for (tert-Butylthio)acetic acid have been reported:

  • From tert-butylthiol and α-bromoacetic acid: This method involves the nucleophilic substitution of α-bromoacetic acid by tert-butylthiol, followed by decarboxylation.
  • Reaction with malonic acid: tert-butylthiocyanate can react with malonic acid or ethyl malonate in the presence of a base to yield (tert-Butylthio)acetic acid .
  • Peptide synthesis: Initially reported as a reagent for peptide synthesis, this compound has been utilized in various coupling reactions to form peptide bonds.

These methods highlight the versatility of (tert-Butylthio)acetic acid in synthetic organic chemistry.

(tert-Butylthio)acetic acid finds diverse applications across several fields:

  • Drug Discovery: It is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions, which are crucial for synthesizing complex molecules in medicinal chemistry.
  • Materials Science: The compound is involved in creating macrocycles and other large cyclic molecules that have applications in catalysis and drug development.
  • Bioconjugation: Its reactivity makes it useful for bioconjugation processes, linking biomolecules for therapeutic purposes .

The broad range of applications underscores the compound's significance in both academic research and industrial processes.

Interaction studies involving (tert-Butylthio)acetic acid have focused on its binding affinity and mechanism of action with various biological targets. Its ability to form hydrogen bonds due to the amino group and engage in π-π interactions through the phenyl ring enhances its potential as a biologically active molecule. Furthermore, studies have indicated that modifications to its structure can significantly alter its biological activity, making it a valuable compound for further research into drug design.

Similar Compounds: Comparison

Several compounds share structural similarities with (tert-Butylthio)acetic acid, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-Amino-2-(4-methylphenyl)acetic acidContains a methyl group instead of tert-butylthioDifferent reactivity profile due to lack of sulfur functionality
2-Amino-2-phenylacetic acidLacks any sulfur substituentExhibits different biological activities compared to (tert-Butylthio)acetic acid
2-Amino-thiophenolContains a thiol group instead of an acetic acid moietyDifferent chemical reactivity due to thiol vs thioether nature

(tert-Butylthio)acetic acid is unique due to its specific sulfur-containing structure that imparts distinct chemical properties and potential biological activities not found in these similar compounds. This uniqueness expands its applicability in various scientific fields.

XLogP3

1.5

Other CAS

24310-22-3

Wikipedia

((1,1-Dimethylethyl)thio)acetic acid

Dates

Last modified: 08-15-2023

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